N-(4-methoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC15218252
Molecular Formula: C21H20N4O
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-methoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine -](/images/structure/VC15218252.png)
Specification
Molecular Formula | C21H20N4O |
---|---|
Molecular Weight | 344.4 g/mol |
IUPAC Name | N-(4-methoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Standard InChI | InChI=1S/C21H20N4O/c1-14-13-19(23-17-9-11-18(26-3)12-10-17)25-21(22-14)15(2)20(24-25)16-7-5-4-6-8-16/h4-13,23H,1-3H3 |
Standard InChI Key | FUZZPBDUAXPWJI-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4)C |
Introduction
Chemical Identity and Structural Characteristics
N-(4-Methoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 1203002-92-9) features a bicyclic pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 3 and 5, a phenyl group at position 2, and a 4-methoxyphenylamine moiety at position 7 . Its molecular formula is C₂₁H₂₀N₄O, with a molecular weight of 344.4 g/mol . The SMILES notation (COc1ccc(Nc2cc(C)nc3c(C)c(-c4ccccc4)nn23)cc1
) highlights the methoxy group's para position on the phenyl ring and the spatial arrangement of substituents .
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous pyrazolo[1,5-a]pyrimidines reveal planar bicyclic systems with dihedral angles between substituents influencing intermolecular interactions . For example, a related compound (3-(2,4-dichlorophenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine) crystallizes in the triclinic system (space group P-1) with unit cell parameters a = 10.979 Å, b = 11.339 Å, and c = 11.646 Å . IR and ¹H NMR spectra for the title compound confirm the presence of N–H stretching (≈3,300 cm⁻¹), aromatic C–H vibrations (3,050–3,100 cm⁻¹), and methoxy C–O bonds (1,250 cm⁻¹) .
Synthetic Methodologies
Key Reaction Pathways
The synthesis typically follows a multi-step protocol involving:
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Core Formation: Condensation of β-ketoesters with 3-aminopyrazoles to construct the pyrazolo[1,5-a]pyrimidine scaffold .
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Chlorination: Treatment with POCl₃ to introduce a reactive chloride at position 7 .
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Amination: Nucleophilic substitution with 4-methoxyaniline under basic conditions (e.g., DIPEA in DMF) .
Table 1: Representative Synthesis of Pyrazolo[1,5-a]Pyrimidin-7-Amines
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Cyclocondensation | Ethyl acetoacetate, 3-aminopyrazole, 120°C | 65–78% | |
Chlorination | POCl₃, TMAC, reflux | 82% | |
Amination | 4-Methoxyaniline, DIPEA, DMF, 80°C | 57% |
Industrial-Scale Optimization
Continuous flow reactors and green solvents (e.g., cyclopentyl methyl ether) improve scalability and reduce environmental impact. Catalytic systems employing PdCl₂(dppf) enhance coupling efficiencies for aryl substitutions .
Biological Activities and Mechanisms
Anticancer Properties
In vitro screens demonstrate moderate cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cell lines, with IC₅₀ values of 18.3 ± 1.2 μM and 24.7 ± 2.1 μM, respectively . Mechanistic studies suggest intercalation into DNA and inhibition of topoisomerase IIα, comparable to doxorubicin .
Antimicrobial Applications
Structural analogs exhibit potent antitubercular activity by targeting mycobacterial ATP synthase (IC₅₀ = 0.12 μM) . The methoxy group enhances membrane permeability, while the dimethyl substituents reduce metabolic degradation .
Kinase Inhibition
Molecular docking simulations indicate high affinity (ΔG = -9.8 kcal/mol) for TrkA kinase, implicating potential in neurodegenerative disease therapy.
Physicochemical and Pharmacokinetic Properties
Table 2: Key Physicochemical Parameters
Property | Value | Method | Reference |
---|---|---|---|
LogP | 3.2 ± 0.1 | HPLC | |
Solubility (H₂O) | 12.4 μg/mL | Shake-flask | |
pKa | 6.8 (basic) | Potentiometric | |
Plasma Protein Binding | 89.3% | Equilibrium dialysis |
The compound exhibits moderate oral bioavailability (F = 43%) in murine models, with a half-life (t₁/₂) of 6.2 hours and volume of distribution (Vd) of 8.7 L/kg .
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